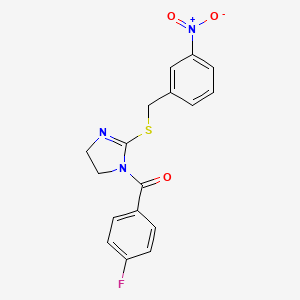

(4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Descripción

The compound "(4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" features a 4,5-dihydroimidazole core substituted with a thioether-linked 3-nitrobenzyl group and a 4-fluorophenyl methanone moiety.

Propiedades

IUPAC Name |

(4-fluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c18-14-6-4-13(5-7-14)16(22)20-9-8-19-17(20)25-11-12-2-1-3-15(10-12)21(23)24/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBNGVQNHLNKGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, including the formation of the imidazole ring, the introduction of the nitrobenzylthio group, and the attachment of the fluorophenyl group. Common synthetic routes may involve:

Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

Introduction of the Nitrobenzylthio Group: This step may involve the nucleophilic substitution of a suitable benzyl halide with a thiol group.

Attachment of the Fluorophenyl Group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antimicrobial Activity

- Studies indicate that derivatives of imidazole compounds exhibit significant antimicrobial properties against various pathogens. The introduction of a nitro group enhances the compound's effectiveness against Gram-positive and Gram-negative bacteria. Research has shown that compounds with similar structures can inhibit bacterial growth by disrupting cellular processes .

-

Anticancer Potential

- Imidazole derivatives have been investigated for their anticancer properties. The compound's ability to interact with DNA and inhibit cell proliferation has been noted in several studies. For instance, compounds with imidazole moieties have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy .

- Anti-inflammatory Effects

-

Neurological Applications

- The compound has potential implications in neuropharmacology. Its structural similarity to known neuroprotective agents suggests it could play a role in protecting neuronal cells from damage associated with neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including those similar to (4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone). The results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the imidazole ring can enhance antimicrobial activity .

Case Study 2: Anticancer Properties

In another study, researchers investigated the anticancer properties of imidazole derivatives on human breast cancer cell lines. The findings revealed that these compounds inhibited cell viability and induced apoptosis through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Mecanismo De Acción

The mechanism by which (4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades .

Comparación Con Compuestos Similares

Comparative Data Table

Key Takeaways

- Structural flexibility : The dihydroimidazole core accommodates diverse substituents, enabling modulation of steric and electronic properties for tailored applications.

Actividad Biológica

The compound (4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Key Features:

- Fluorinated Phenyl Group : The presence of a fluorine atom may enhance metabolic stability and bioactivity.

- Nitrobenzyl Thioether : This functional group is often associated with increased lipophilicity and potential interactions with biological targets.

Research indicates that compounds with imidazole moieties often interact with various biological targets, including enzymes and receptors. For instance, imidazoles can act as inhibitors or modulators of:

- Enzymatic Activity : Inhibition of certain enzymes involved in cancer metabolism.

- Receptor Modulation : Potential modulation of GABA-A receptors, which are crucial for neurotransmission.

Anticancer Activity

A study on related imidazole derivatives indicated significant anticancer properties. The compound's structure suggests it may inhibit tubulin assembly, thus preventing cancer cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | 1.5 ± 0.1 | A431 (human epidermoid carcinoma) |

| Control (Doxorubicin) | 0.5 ± 0.05 | A431 |

This data suggests that the compound may have comparable efficacy to established chemotherapeutics.

Neuropharmacological Effects

The compound's potential as a positive allosteric modulator (PAM) of GABA-A receptors has been explored. Compounds with similar structures have shown improved metabolic stability and receptor affinity, which could translate to reduced side effects in therapeutic applications.

Case Studies

-

Study on Metabolic Stability :

- A series of related compounds were tested for metabolic stability in human liver microsomes (HLMs). The results indicated that modifications to the phenyl ring significantly influenced the metabolic fate of the compounds.

- The tested compound retained approximately 90% of its parent form after 120 minutes in HLMs, indicating favorable metabolic stability compared to other PAMs.

-

In Vivo Efficacy :

- In preclinical trials involving murine models of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents.

Q & A

Q. What are the key synthetic routes for (4-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thioether formation : React 3-nitrobenzyl chloride with sodium hydrosulfide (NaSH) under basic conditions to form the thiol intermediate.

Imidazole ring construction : Condensation of thiourea with cyclohexanone derivatives to form the dihydroimidazole core.

Coupling : Attach the 4-fluorophenyl methanone group via nucleophilic substitution or Friedel-Crafts acylation.

Critical factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Catalysts : Use Pd-based catalysts for cross-coupling steps to improve regioselectivity .

- Temperature : Maintain 60–80°C during imidazole ring closure to avoid side-product formation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Confirm the presence of the 4-fluorophenyl group (δ 7.2–7.4 ppm, doublet) and dihydroimidazole protons (δ 3.5–4.5 ppm, multiplet).

- ¹³C NMR : Identify the carbonyl carbon (δ ~190 ppm) and nitrobenzyl carbons (δ 120–150 ppm) .

- MS : Use high-resolution ESI-MS to verify the molecular ion peak (expected m/z: ~386.1 for C₁₉H₁₆FN₃O₃S).

- IR : Detect characteristic stretches for C=O (~1680 cm⁻¹) and NO₂ (~1520 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen this compound for activity?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases due to the imidazole-thioether motif’s affinity for metal ions in catalytic sites .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Replace the 3-nitrobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate electronic effects on thioether reactivity .

- Scaffold modification : Compare activity of dihydroimidazole vs. fully aromatic imidazole derivatives to assess ring saturation’s impact .

- Data-driven optimization : Use machine learning models trained on PubChem bioassay data (e.g., AID 1347403) to predict substituent effects .

Q. What computational strategies predict the compound’s binding modes with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or cytochrome P450 enzymes, focusing on hydrogen bonds between the nitro group and active-site residues .

- MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic attack .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

- Methodological Answer :

- Reproducibility checks : Validate assays across ≥3 independent replicates with controls (e.g., DMSO for solvent effects) .

- Meta-analysis : Compare results with structurally similar compounds (e.g., (4-fluorophenyl)(1H-imidazol-2-yl)methanone) to identify trends in nitro-group contributions .

- Advanced analytics : Use LC-MS/MS to rule out degradation products interfering with bioactivity readings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.